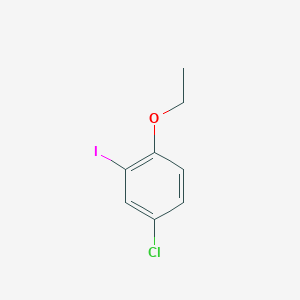
4-Chloro-1-ethoxy-2-iodo-benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-ethoxy-2-iodo-benzene is an organic compound with the molecular formula C8H8ClIO and a molar mass of 282.51 g/mol It is a derivative of benzene, characterized by the presence of chloro, ethoxy, and iodo substituents on the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-ethoxy-2-iodo-benzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 4-chloro-1-ethoxy-benzene using iodine and a suitable oxidizing agent . The reaction conditions often require a solvent such as acetic acid and a catalyst like sulfuric acid to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Microreactor systems, which provide high mass and heat transfer, can be employed to carry out the halogenation reactions at controlled temperatures .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-1-ethoxy-2-iodo-benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: It can be oxidized to form corresponding quinones or reduced to form dehalogenated products.
Coupling Reactions: It serves as a substrate in Suzuki–Miyaura and Sonogashira coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions include substituted benzene derivatives, quinones, and coupled aromatic compounds .
Applications De Recherche Scientifique
4-Chloro-1-ethoxy-2-iodo-benzene has several applications in scientific research:
Biology: The compound can be used in the development of radiolabeled molecules for imaging studies.
Industry: It is utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-Chloro-1-ethoxy-2-iodo-benzene in chemical reactions involves the formation of reactive intermediates, such as benzenonium ions, during electrophilic aromatic substitution In coupling reactions, the compound undergoes oxidative addition and transmetalation steps, leading to the formation of new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-1-ethoxy-2-bromo-benzene
- 4-Chloro-1-ethoxy-2-fluoro-benzene
- 4-Chloro-1-ethoxy-2-nitro-benzene
Uniqueness
4-Chloro-1-ethoxy-2-iodo-benzene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to other halogenated derivatives. The iodine substituent makes the compound more reactive in coupling reactions and provides opportunities for the synthesis of complex molecules .
Propriétés
Formule moléculaire |
C8H8ClIO |
|---|---|
Poids moléculaire |
282.50 g/mol |
Nom IUPAC |
4-chloro-1-ethoxy-2-iodobenzene |
InChI |
InChI=1S/C8H8ClIO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2H2,1H3 |
Clé InChI |
NZBRIIXMPOBTHU-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


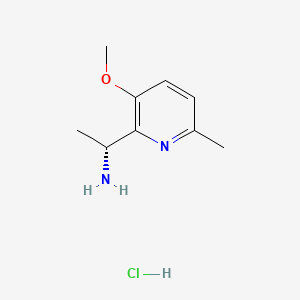

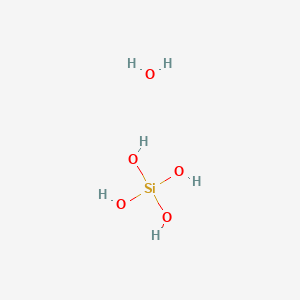
![1,5-Dioxaspiro[5.11]heptadecane](/img/structure/B14759466.png)



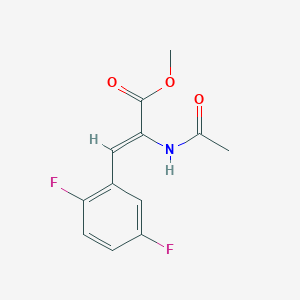
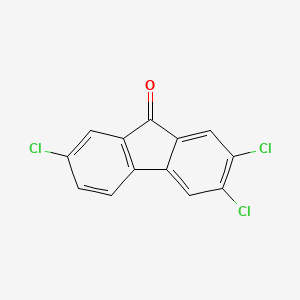

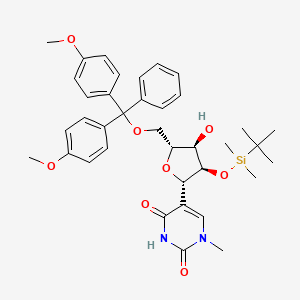
![Benzofuro[2,3-f]quinoline](/img/structure/B14759515.png)


